molecular formula C23H15ClO5 B3583076 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B3583076
M. Wt: 406.8 g/mol
InChI Key: JJWRKBDIMRGFIR-UHFFFAOYSA-N
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Description

7-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a 2H-chromen-2-one core substituted at the 4-position with a phenyl group and at the 7-position with a methoxy-linked 6-chloro-1,3-benzodioxol-5-yl moiety. Chromenones (coumarin analogs) are known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The compound’s structural complexity suggests utility in medicinal chemistry, particularly in targeting microtubules or oxidative stress pathways, as seen in related chromene derivatives .

Properties

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO5/c24-19-11-22-21(27-13-28-22)8-15(19)12-26-16-6-7-17-18(14-4-2-1-3-5-14)10-23(25)29-20(17)9-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWRKBDIMRGFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: The synthesis begins with the preparation of the 6-chloro-1,3-benzodioxole intermediate. This can be achieved through the reaction of 2,4-dichlorophenol with glyoxylic acid in the presence of a suitable catalyst.

    Coupling with chromen-2-one: The benzodioxole intermediate is then coupled with 4-phenyl-2H-chromen-2-one using a base-catalyzed reaction. This step involves the formation of an ether linkage between the benzodioxole and chromen-2-one moieties.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification methods, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The chloro group in the benzodioxole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with receptors: Binding to cellular receptors to influence signal transduction pathways.

    Modulating gene expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

A. 2-Amino-7-(dimethylamino)-4-(7-methoxy-1,3-benzodioxol-5-yl)-4H-chromene-3-carbonitrile

  • Structure: Shares the 4-arylchromene core but substitutes the 4-phenyl group with a 7-methoxy-1,3-benzodioxol-5-yl group. The 2-amino and 3-cyano groups enhance polarity.
  • Activity: Demonstrates potent microtubule inhibition (IC₅₀ = 0.8–1.2 μM in cancer cell lines), attributed to the electron-withdrawing cyano group and methoxybenzodioxol substituent .

B. 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one

  • Structure : Differs in the absence of the benzodioxol moiety; features hydroxyl and methyl groups at positions 5 and 4.
  • Activity : Exhibits anti-inflammatory and antioxidant effects due to hydroxyl groups but reduced cytotoxicity compared to halogenated analogs .
Benzodioxol-Containing Analogues

A. 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structure: Replaces the chromenone core with a pyridopyrimidinone system. Retains the benzodioxol group but links it to a nitrogen-rich heterocycle.
  • Activity : Patent data suggest kinase inhibition or antimicrobial applications, though specific data are undisclosed .

B. 4-((4-(2-Carboxyethyl)phenyl)thio)-1-((6-chloro-1,3-benzodioxol-5-yl)methyl)-2-isopropyl-1H-imidazole-5-carboxaldehyde

  • Structure : Shares the 6-chloro-1,3-benzodioxol-5-ylmethyl substituent but incorporates an imidazole-thioether pharmacophore.
  • Activity : Designed as an endothelin antagonist for hypertension, highlighting the versatility of the benzodioxol group in targeting G-protein-coupled receptors .

Pharmacological and Physicochemical Comparison

Compound Core Structure Key Substituents Biological Activity Potency/IC₅₀
7-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one 2H-Chromen-2-one 4-Phenyl, 7-(6-chloro-benzodioxol-methoxy) Anticancer (hypothesized) N/A (predicted ≤1 μM)
2-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-4H-chromene-3-carbonitrile 4H-Chromene 7-Methoxy-benzodioxol, 2-amino, 3-cyano Microtubule inhibition IC₅₀ = 0.8–1.2 μM
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one 4H-Chromen-4-one 5-Hydroxy, 6-methyl, 4-methoxyphenyl Anti-inflammatory, antioxidant Moderate activity
2-(1,3-Benzodioxol-5-yl)-7-piperazinyl-pyridopyrimidinone Pyridopyrimidinone Benzodioxol, piperazine Kinase inhibition (patent claim) Undisclosed

Key Observations :

  • Halogenation: The 6-chloro substituent in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogs (e.g., 5-hydroxy-7-methoxy derivative) .
  • Heterocycle Impact: Chromenones exhibit stronger microtubule inhibition, while pyridopyrimidinones or imidazoles favor kinase or receptor modulation .
  • Substituent Positioning : Methoxy groups at the 7-position (common in chromenes) correlate with improved pharmacokinetics, whereas bulky groups at the 4-position (e.g., phenyl) may sterically hinder target engagement .

Biological Activity

Overview

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a benzodioxole moiety, a chromenone core, and a phenyl group. Its biological activity has been explored in various studies, indicating potential applications in cancer therapy and other therapeutic areas.

PropertyValue
Molecular Formula C24H17ClO5
Molecular Weight 434.84 g/mol
IUPAC Name 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenylchromen-2-one
InChI Key TXAWSELZQXYOLW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The compound has shown the ability to inhibit certain kinases, particularly Src family kinases (SFKs), which are critical for tumor growth and metastasis. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells.

Case Study: Inhibition of Src Kinases

A study highlighted the effectiveness of related compounds in inhibiting SFKs, demonstrating that similar structural analogs exhibit high selectivity and potency against these targets. For instance, compounds with a benzodioxole structure have been noted for their ability to inhibit c-Src and Abl kinases at low nanomolar concentrations, leading to significant reductions in tumor growth in preclinical models .

Biological Activity Profiling

Research has profiled various compounds with similar structures for their biological activities. A comprehensive analysis revealed that compounds like this compound exhibit diverse interactions across various biological pathways.

Summary of Biological Activities

Assay CategoryActive Compounds (%)IC50 (μM)
Kinase Inhibition32%≤0.1
GPCR Activation5%≤10
Cholinesterase Activity5%≤1

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound allows it to be compared with other structurally related compounds:

  • Indole Derivatives : These compounds have shown anticancer activity but differ structurally from the chromenone framework.
  • 1,3-Benzodioxole Compounds : While sharing the benzodioxole moiety, they lack the chromenone core which may contribute to differing biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one

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